5-Amino-2,3-difluorobenzonitrilo

Descripción general

Descripción

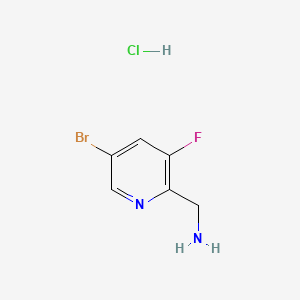

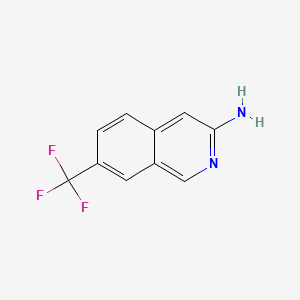

5-Amino-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2. It has a molecular weight of 154.12 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for 5-Amino-2,3-difluorobenzonitrile is 1S/C7H4F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

5-Amino-2,3-difluorobenzonitrile is a solid at room temperature . The compound is gray to pale-yellow to yellow-brown in color .Aplicaciones Científicas De Investigación

Síntesis Química

“5-Amino-2,3-difluorobenzonitrilo” se utiliza en la síntesis química . Es un compuesto con la fórmula C7H4F2N2 y un peso molecular de 154.12 . Se utiliza en la preparación de varios otros compuestos, contribuyendo a la diversidad de reacciones químicas.

Preparación de Difluorofenil-1,2,3,5-ditiadiazolyl

Este compuesto se ha utilizado en la preparación de difluorofenil-1,2,3,5-ditiadiazolyl . Esto sugiere su posible uso en la síntesis de compuestos heterocíclicos, que se utilizan ampliamente en la química medicinal.

Preparación de Cianofenoxazinas

“this compound” también se ha utilizado en la preparación de cianofenoxazinas . Las fenoxazinas son una clase de compuestos orgánicos que tienen aplicaciones en tintes, pigmentos y productos farmacéuticos.

Investigación de vías de señalización

Este compuesto se menciona en el contexto de áreas de investigación como las vías de señalización . Esto sugiere que podría utilizarse en la investigación biológica, posiblemente en el estudio de los procesos celulares.

Mecanismo De Acción

5-Amino-2,3-difluorobenzonitrile is a fluorinated benzonitrile derivative that is believed to act as a prodrug. It is thought to be activated by enzymatic hydrolysis, which leads to the formation of an active species. This active species is then believed to interact with various molecular targets, such as enzymes and receptors.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-Amino-2,3-difluorobenzonitrile have not been extensively studied. However, it has been suggested that 5-Amino-2,3-difluorobenzonitrile may have a role in the regulation of drug metabolism and drug delivery. It has also been suggested that 5-Amino-2,3-difluorobenzonitrile may have an effect on the regulation of gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Amino-2,3-difluorobenzonitrile in lab experiments has several advantages. First, it is relatively inexpensive and readily available. Second, it is relatively stable, which makes it suitable for use in a variety of applications. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of 5-Amino-2,3-difluorobenzonitrile. For instance, it is not very soluble in water, which can limit its use in certain applications. Additionally, the reaction of 5-Amino-2,3-difluorobenzonitrile with a base can be difficult to control and can lead to the formation of undesired byproducts.

Direcciones Futuras

The potential applications of 5-Amino-2,3-difluorobenzonitrile are still being explored. There is much potential for the use of 5-Amino-2,3-difluorobenzonitrile in drug synthesis, drug metabolism, and drug delivery. Additionally, there is potential for the use of 5-Amino-2,3-difluorobenzonitrile in the synthesis of fluorinated polymers and surfactants. Furthermore, 5-Amino-2,3-difluorobenzonitrile may have potential applications in the synthesis of fluorinated peptides and proteins. Finally, there is potential for the use of 5-Amino-2,3-difluorobenzonitrile in the regulation of gene expression.

Métodos De Síntesis

5-Amino-2,3-difluorobenzonitrile can be synthesized by the reaction of 5-amino-2,3-difluorobenzonitrile (5-Amino-2,3-difluorobenzonitrile) with a base, such as sodium hydroxide or potassium hydroxide. The reaction of 5-Amino-2,3-difluorobenzonitrile with the base produces a difluorobenzonitrile salt, which can then be converted to the desired 5-amino-2,3-difluorobenzonitrile (5-Amino-2,3-difluorobenzonitrile). The synthesis of 5-Amino-2,3-difluorobenzonitrile is generally performed in aqueous solutions at temperatures of 80-90 °C.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

5-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNMJONOHNFFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728759 | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247885-41-1 | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247885-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)

![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)

![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)

![2-Iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571878.png)

![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)